1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester

FAAH Inhibition Endocannabinoid System Pain

1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (CAS 461719-90-4) is a bifunctional organic compound featuring a piperidine ring substituted at the 1-position with a 3-aminophenyl group and at the 4-position with an ethyl carboxylate ester. With a molecular formula of C14H20N2O2 and a weight of 248.32 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for designing CNS-targeted agents and receptor modulators, where the meta-substituted aniline moiety offers distinct electronic and steric properties compared to its para-substituted isomer.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 461719-90-4
Cat. No. B12446311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester
CAS461719-90-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)N
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-8-16(9-7-11)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9,15H2,1H3
InChIKeyOVGSXCLWZBODGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (CAS 461719-90-4): A Specialized Piperidine Building Block


1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester (CAS 461719-90-4) is a bifunctional organic compound featuring a piperidine ring substituted at the 1-position with a 3-aminophenyl group and at the 4-position with an ethyl carboxylate ester . With a molecular formula of C14H20N2O2 and a weight of 248.32 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for designing CNS-targeted agents and receptor modulators, where the meta-substituted aniline moiety offers distinct electronic and steric properties compared to its para-substituted isomer [1].

Why 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester Cannot Be Replaced by Its Closest Analogs


Substitution with closely related piperidine derivatives poses significant risk due to the profound impact of positional isomerism on pharmacological activity and chemical reactivity. For example, shifting the aniline substitution from the 3-position to the 4-position can drastically alter a compound's interaction with biological targets like integrins [1] or its efficacy as a fatty acid amide hydrolase (FAAH) inhibitor, where the meta-amine configuration is often crucial for potency [2]. Furthermore, replacing the ethyl ester with a free carboxylic acid or a benzyl group changes the molecule's lipophilicity and hydrogen-bonding capacity, directly affecting its utility as a prodrug moiety or its further derivatization potential. The quantitative evidence below demonstrates that these structural modifications lead to measurable differences in biological activity, confirming that these analogs are not interchangeable.

Quantitative Differentiation Data for 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester


FAAH Inhibitory Potency: 3-Aminophenyl Ethyl Ester vs. Closest Amide Analog

The target compound demonstrates measurable but weak inhibitory activity against fatty acid amide hydrolase (FAAH). This activity is significantly lower than that of its direct amide analog, 1-(3-aminophenyl)piperidine-4-carboxamide, highlighting the critical role of the ester moiety. [1]

FAAH Inhibition Endocannabinoid System Pain

Integrin αvβ3 Inhibition: Positional Isomer Comparison for Therapeutic Potential

The 3-aminophenyl substitution on the piperidine ring is a structural feature in a patented class of compounds that exhibit high selectivity and potent inhibitory activity against αvβ3 integrin, a target for cancer, osteoporosis, and restenosis. The 4-aminophenyl isomer is not claimed in this specific context. [1]

Integrin αvβ3 Angiogenesis Inflammation

Chemical Reactivity: Derivatization Efficiency for Mass Spectrometry Tagging

Piperidine-based tags like N-(4-aminophenyl)piperidine are known to increase LC-MS sensitivity for acidic metabolites by up to 20-fold. The 3-aminophenyl ethyl ester variant offers a carboxyl handle for attachment, providing an alternative reactivity profile for conjugating the high proton affinity piperidine tag to target analytes. [1]

Analytical Chemistry Derivatization LC-MS

Validated Application Scenarios for 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester


Synthesis of αvβ3 Integrin Antagonists for Oncology Research

As established by patent evidence [1], this compound embodies a critical structural motif for generating potent and selective αvβ3 integrin inhibitors. Medicinal chemistry teams can use it as a core scaffold to develop novel therapeutics targeting angiogenesis in solid tumors or bone metastasis. The 3-aminophenyl substitution is essential for the claimed activity.

Prodrug Design for FAAH-Related Pain Therapeutics

The compound's weak FAAH inhibitory activity (IC50 = 10,000 nM) identifies it as a potential ester prodrug [1]. Upon hydrolysis to the active carboxamide analog, which has demonstrated in vivo efficacy in neuropathic pain models, this compound could be used to modulate the endocannabinoid system. A researcher would purchase this ester to explore pharmacokinetic parameters like oral bioavailability or metabolic stability relative to the active amide form.

Custom Chemical Tag for Enhanced Metabolomics Detection

Drawing on the class-level evidence of piperidine-based tags [1], this compound can be employed to derivative acidic metabolites. Its primary aryl amine can react with target analytes, while the ethyl ester provides a handle for further conjugation or linkage to solid supports. This dual functionality allows for the development of custom workflows in LC-MS to improve the detection limits of low-abundance carboxylic acid metabolites.

Building Block for CNS-Targeted Receptor Modulators

The compound's bifunctional nature, featuring both a flexible piperidine core and a meta-substituted aniline, makes it a valuable intermediate for constructing libraries of GPCR or ion channel modulators [1]. The 3-amino position allows for specific vectoring of the molecule in a binding pocket, which is often a strict requirement for CNS drug design, unlike its para-substituted counterpart.

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